![molecular formula C10H15BO4 B1469163 {3-[(1-甲氧基丙-2-基)氧基]苯基}硼酸 CAS No. 1350317-80-4](/img/structure/B1469163.png)
{3-[(1-甲氧基丙-2-基)氧基]苯基}硼酸
描述
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
铃木-宫浦交叉偶联
这种化合物在铃木-宫浦 (SM) 交叉偶联反应中得到应用,该反应是有机化学中形成碳-碳键的关键方法 。反应条件温和,对各种官能团具有耐受性,使其成为合成复杂分子的通用工具。
传感应用
硼酸,包括这种衍生物,以其与二醇和路易斯碱(如氟化物或氰化物离子)形成配合物的能力而闻名。 该性质被利用于开发用于检测这些实体的传感器 。
生物标记
硼酸与二醇的相互作用在生物标记中也很有益。 这种化合物可用于标记含有二醇基团的生物分子,有助于在生物系统内可视化和跟踪这些分子 。
蛋白质操作和修饰
该化合物与二醇的反应性允许操作和修饰蛋白质。 它可用于将硼酸部分引入蛋白质中,然后可用于各种生化应用 。
分离技术
在分离科学中,这种硼酸衍生物可用作亲和配体,用于从复杂混合物中分离含有二醇的化合物,例如糖和糖蛋白 。
治疗剂的开发
硼酸与糖的独特反应性具有治疗应用。 例如,它们可用于设计选择性结合癌细胞表面糖蛋白的分子,这可能导致靶向癌症治疗 。
糖化分子的电泳
这种化合物可用于电泳分离糖化分子,这些分子是糖尿病等疾病的生物标志物。 硼酸与糖化残基的顺式二醇相互作用,促进其分离 。
控释系统
在药物应用中,硼酸衍生物可以掺入对葡萄糖水平有反应的聚合物中。 这些聚合物可用于创建胰岛素递送系统,该系统响应高血糖水平释放胰岛素 。
属性
IUPAC Name |
[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIQZJIZKQIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


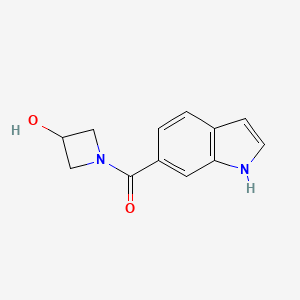
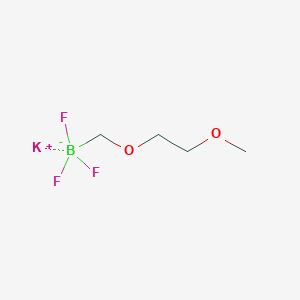
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)


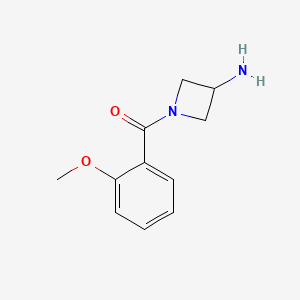
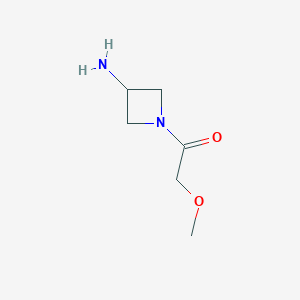

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
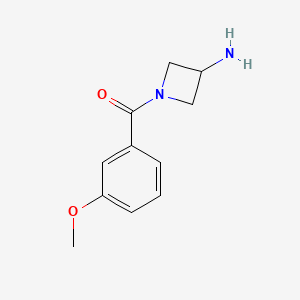
![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)
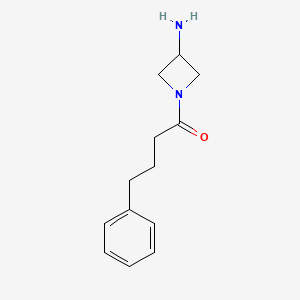

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
